molecular formula C16H12ClN3O2 B5635325 N-(4-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(4-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5635325
M. Wt: 313.74 g/mol
InChI Key: WBKKQNXCOMTKBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like chlorophenols and acetamides. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide, indicating the possibility of employing chlorophenol derivatives and acetamide functionalities in the synthesis of N-(4-Chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide (Tao Jian-wei, 2009).

Molecular Structure Analysis

Structural analysis of similar compounds reveals the orientation of substituent groups and the overall molecular conformation. For instance, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, suggesting that in N-(4-Chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, substituent groups might also exhibit specific orientations that affect the molecule's properties (K. Saravanan et al., 2016).

Chemical Reactions and Properties

Compounds with acetamide groups often participate in reactions involving the amide functionality. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves the reaction of chlorophenol with N-phenyl dichloroacetamide, indicating that similar acetamide derivatives could undergo nucleophilic substitution or addition reactions (Tao Jian-wei, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and crystallinity, can be influenced by molecular structure. For instance, the synthesis and crystallography of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed specific intermolecular interactions that contribute to its crystal packing, suggesting that similar structural features in N-(4-Chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide could affect its physical properties (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical behavior of acetamide derivatives is often characterized by their reactivity towards various chemical agents. The presence of the acetamide group in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide and N-Phenyl-2,2-di(4-chlorophenoxy)acetamide suggests that N-(4-Chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide might exhibit similar reactivity patterns, such as susceptibility to hydrolysis or participation in condensation reactions (P. Jansukra et al., 2021); (Tao Jian-wei, 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-5-7-13(8-6-12)19-15(21)10-20-16(22)14-4-2-1-3-11(14)9-18-20/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKKQNXCOMTKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

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